1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene
Overview
Description
1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H4ClF2NO3. It is characterized by the presence of a chloro(difluoro)methoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound is known for its yellow crystalline appearance and is used as an intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene can be achieved through various methods. One common synthetic route involves the reaction of 1,1-difluoromethoxybenzene with thionyl chloride, followed by nitration to obtain the desired product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the aromatic ring.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and trifluoromethyl groups can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application .
Comparison with Similar Compounds
1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-(Chloro(difluoro)methoxy)-4-nitrobenzene: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
1-(Chloro(difluoro)methoxy)-2-nitrobenzene: Similar structure but different positioning of the nitro group, leading to different chemical properties.
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF5NO3/c9-8(13,14)18-6-2-1-4(7(10,11)12)3-5(6)15(16)17/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPHHTFDPCQQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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